Propargyl-PEG4-CH2CO2tBu
Overview
Description
Propargyl-PEG4-CH2CO2tBu is a chemical compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a propargyl group, a polyethylene glycol chain with four ethylene glycol units, and a tert-butyl ester group. This compound is often used in various chemical and biological applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-CH2CO2tBu typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol, polyethylene glycol, and tert-butyl bromoacetate.
Formation of Propargyl-PEG4: Propargyl alcohol is reacted with polyethylene glycol in the presence of a suitable catalyst, such as potassium carbonate, to form Propargyl-PEG4.
Esterification: The resulting Propargyl-PEG4 is then esterified with tert-butyl bromoacetate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG4-CH2CO2tBu undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propargyl group can be reduced to form alkanes or alkenes.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Propargyl-PEG4-CH2CO2tBu has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and imaging studies.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propargyl-PEG4-CH2CO2tBu is primarily based on its ability to undergo various chemical reactions. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The polyethylene glycol chain imparts water solubility and biocompatibility, while the tert-butyl ester group can be hydrolyzed under acidic conditions to release the active carboxylic acid.
Comparison with Similar Compounds
Propargyl-PEG4-CH2CO2tBu can be compared with other similar compounds, such as:
Propargyl-PEG4-CH2CO2H: Lacks the tert-butyl ester group and has a free carboxylic acid group.
Propargyl-PEG4-NH2: Contains an amine group instead of the carboxylic acid or ester group.
Propargyl-PEG4-OH: Has a hydroxyl group instead of the carboxylic acid or ester group.
Uniqueness
The uniqueness of this compound lies in its combination of a propargyl group, a polyethylene glycol chain, and a tert-butyl ester group. This combination provides a versatile platform for various chemical modifications and applications in different fields.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOCZSOXBPJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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